![molecular formula C12H11NO4 B1414912 [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid CAS No. 1018584-41-2](/img/structure/B1414912.png)
[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid
Overview
Description
“[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid” is a compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide range of biological activities and therapeutic potential . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Synthesis Analysis
The synthesis of isoxazole derivatives has been a field of interest for decades due to their potential as valuable drugs . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoxazole ring attached to a methoxyphenyl group and an acetic acid group .Chemical Reactions Analysis
Isoxazole derivatives have been found to exhibit various chemical reactions. For instance, it was demonstrated that one of the synthesized compounds exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 .Scientific Research Applications
1. Antibiotic Development
The compound is involved in the synthesis of cephem antibiotics, a class of β-lactam antibiotics. A study by Tatsuta et al. (1994) discusses the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key moiety in these antibiotics, from aminoisoxazoles through skeletal rearrangement. This research highlights the compound's role in advancing antibiotic synthesis (Tatsuta et al., 1994).
2. Pharmaceutical Synthesis
In a study by Arutjunyan et al. (2013), [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a derivative of the compound, was used to create new amides and 1-acylpyrazole. This demonstrates its utility in synthesizing novel pharmaceutical compounds (Arutjunyan et al., 2013).
3. Inhibitors for Aldose Reductase
La Motta et al. (2008) synthesized 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, related to the compound , and tested them for inhibiting aldose reductase. This enzyme is involved in diabetic complications, and these compounds showed potent activity, suggesting their potential for treating conditions like cataracts (La Motta et al., 2008).
4. Prostaglandin Synthetase Inhibition
Yamawaki and Ogawa (1988) explored the metabolites of [3, 4-bis(4-methoxyphenyl)-5-isoxazolyl]acetic acid for their ability to inhibit prostaglandin synthetase. This activity is significant in controlling inflammation and pain, making these compounds potentially useful in anti-inflammatory drugs (Yamawaki & Ogawa, 1988).
5. Ulcerative Colitis Treatment
Jilani et al. (2013) synthesized derivatives of the compound for use in treating ulcerative colitis. Their study reported promising results, suggesting these derivatives as new leads in the treatment of this chronic inflammatory bowel disease (Jilani et al., 2013).
6. Anticancer and Antiviral Activities
Havrylyuk et al. (2013) synthesized derivatives of the compound for evaluating their anticancer and antiviral activities. The study found certain derivatives to be effective against leukemia cell lines and Tacaribe virus strain, underscoring the compound's potential in cancer and viral therapies (Havrylyuk et al., 2013).
Future Directions
Mechanism of Action
Target of Action
They can bind to various biological targets based on their chemical diversity . .
Biochemical Pathways
Again, without specific studies, it’s hard to say exactly which biochemical pathways this compound affects. Isoxazole derivatives are known to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. As mentioned earlier, isoxazole derivatives can have a wide range of biological activities .
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-2-8(3-5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKMXHVELQPCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




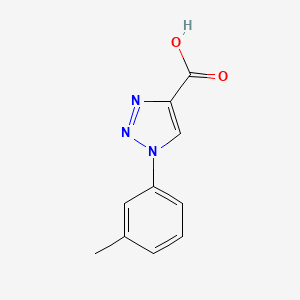
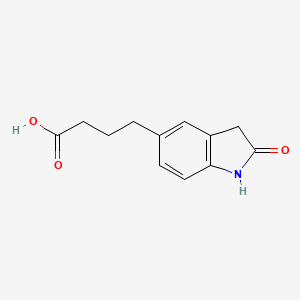

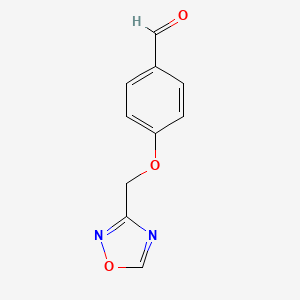
![Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate](/img/structure/B1414835.png)
![5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1414836.png)
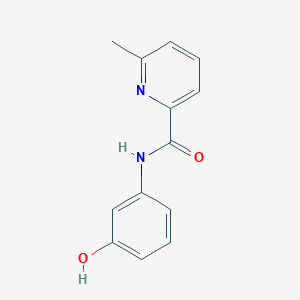
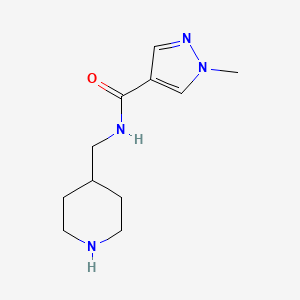

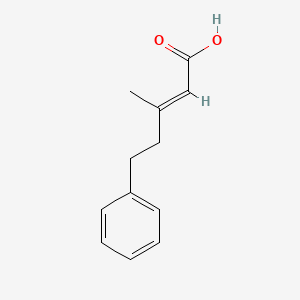
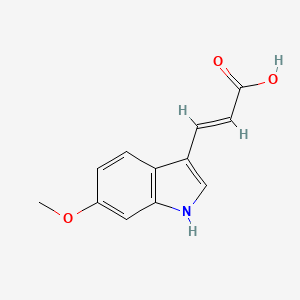
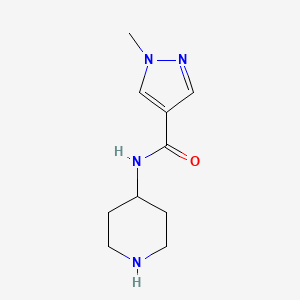
![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)